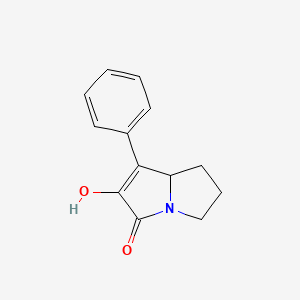

Phenopyrrozin

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrrolizin-3-one |

InChI |

InChI=1S/C13H13NO2/c15-12-11(9-5-2-1-3-6-9)10-7-4-8-14(10)13(12)16/h1-3,5-6,10,15H,4,7-8H2 |

InChI Key |

APSZCQZJXWEGJS-UHFFFAOYSA-N |

SMILES |

C1CC2C(=C(C(=O)N2C1)O)C3=CC=CC=C3 |

Canonical SMILES |

C1CC2C(=C(C(=O)N2C1)O)C3=CC=CC=C3 |

Synonyms |

5,6,7,7a-tetrahydro-2-hydroxy-1-phenyl-3H-pyrrolizin-3-one phenopyrrozin |

Origin of Product |

United States |

Natural Occurrence and Ecological Context of Phenopyrrozin

Isolation from Fungal Species

The discovery and subsequent identification of phenopyrrozin and its derivatives are linked to several genera of fungi, most notably Penicillium, and various species isolated from marine environments.

The initial isolation of this compound was reported in 1995 from the culture broth of a Penicillium fungal strain, designated FO-2047. nih.govkitasato-u.ac.jp The structure of this new compound was elucidated as 5,6,7,7a-tetrahydro-2-hydroxy-1-phenyl-3H-pyrrolizin-3-one. nih.govresearchgate.net The producing strain, Penicillium sp. FO-2047, was also found to produce gliotoxin (B1671588). kitasato-u.ac.jp Later research has also identified this compound as one of the numerous secondary metabolites produced by Penicillium nordicum, a species commonly found contaminating protein-rich foods such as dry-cured meats. core.ac.uk Another study notes that Penicillium lilacinoechinulatum is a known producer of this compound. nih.govstudiesinmycology.org

Investigations into metabolites from marine fungi have led to the isolation of this compound and its hydroxylated analog. A significant finding was the isolation of both this compound and a new derivative, p-hydroxythis compound (B1247907), from the marine-derived fungus Chromocleista sp. acs.orgnih.govbvsalud.orgnova.edu This fungus was cultured from a marine sediment sample. acs.orgnih.gov In addition to this compound, this fungus also yielded several known diketopiperazines. acs.orgnova.edu

The genus Aspergillus is also a source of this compound. This compound has been identified as a metabolite produced by Aspergillus species found in maize and grass silages. mdpi.com Furthermore, a related compound, p-hydroxythis compound, has been noted for its antifungal activity against Candida albicans and was isolated from the deep-sea fungus Aspergillus candidus. researchgate.net

Beyond the Penicillium and Aspergillus genera, this compound has been isolated from other fungal taxa. Notably, (S)-Phenopyrrozin and its derivatives, (S)-p-hydroxythis compound and 1,2-dihydrothis compound, have been isolated from fungi belonging to the genus Bionectria, which is the teleomorph (sexual reproductive stage) of Clonostachys. mdpi.com

Table 1: Selected Fungal Sources of this compound and its Derivatives

| Fungal Species | Compound(s) Isolated | Source/Habitat |

|---|---|---|

| Penicillium sp. FO-2047 | This compound | Culture Broth |

| Penicillium nordicum | This compound | Protein-rich food contaminant |

| Penicillium lilacinoechinulatum | This compound | Not specified |

| Chromocleista sp. | This compound, p-Hydroxythis compound | Deep-water marine sediment |

| Aspergillus candidus | p-Hydroxythis compound | Deep-sea fungus |

Marine-Derived Fungi (e.g., Chromocleista sp., Aspergillus candidus)

Environmental Habitats and Associated Organisms

The ecological contexts in which this compound-producing fungi are found are varied, ranging from the deep sea to agricultural systems.

A key habitat for fungi producing this compound is the marine environment, specifically deep-water sediments. The fungus Chromocleista sp. was isolated from a sediment sample collected at a depth of 70 meters in the Gulf of Mexico. acs.orgnova.edu The chemical investigation of the cultured fungus led to the identification of both this compound and p-hydroxythis compound, demonstrating that deep-sea fungi are a source of these bioactive metabolites. nih.govmdpi.com

This compound has been detected as a fungal metabolite in agricultural feed, particularly in maize and grass silages, which are common roughages for dairy cows. mdpi.com One study analyzing fungal metabolites in silage found this compound quantifiable in both maize and grass samples. mdpi.com It was categorized as a metabolite from Aspergillus. mdpi.com Another study investigating whole-plant corn silages in Mexico also detected this compound, listing it among metabolites produced by Penicillium strains. researchgate.net In that study, the Aspergillus-produced metabolite this compound showed a co-occurrence of over 50% with the mycotoxin zearalenone (B1683625) and other emerging fusarial mycotoxins. mdpi.com

Table 2: Detection of this compound in Agricultural Silage

| Silage Type | Producing Organism (as identified in study) | Research Finding |

|---|---|---|

| Maize Silage | Aspergillus sp. | Quantifiable levels detected. mdpi.com |

| Grass Silage | Aspergillus sp. | Quantifiable levels detected. mdpi.com |

| Corn Silage | Penicillium sp. | Detected along with other Penicillium related toxins. researchgate.net |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (S)-p-Hydroxythis compound |

| (S)-Phenopyrrozin |

| 1,2-Dihydrothis compound |

| Agathic acid |

| Andrastin A |

| Aurofusarin |

| Bassianolide |

| Beauvericin |

| Brevianamid F |

| Citrinin |

| Clonocoprogens A, B, and C |

| Cyclo(l-Pro-l-Tyr) |

| Cyclo(l-Pro-l-Val) |

| Cyclosporins A and C |

| Culmorin |

| Deoxynivalenol |

| Emodin |

| Enniatin A |

| Enniatin A1 |

| Enniatin B |

| Enniatin B1 |

| Equisetin |

| Fellutanine A |

| Gliotoxin |

| Harzianopyridine |

| IB-01212 |

| Kojic acid |

| Lasiocarpin |

| Marcfortine A |

| Meleagrin |

| Monocerin |

| Mycophenolic acid |

| N-acetyltryptamine |

| Nivalenol |

| Ochratoxin A |

| p-Hydroxythis compound |

| Pestalotin |

| This compound |

| Questiomycin A |

| Rugulusovin |

| Secalonic acid |

| Tenuazonic acid |

| Terphenyl |

| Tryptophol |

| Zearalenone |

Deep-Water Marine Sediment Samples

Role as a Fungal Secondary Metabolite in Ecological Interactions

This compound is a secondary metabolite produced by several species of fungi. Unlike primary metabolites, which are essential for the basic growth and development of an organism, secondary metabolites are specialized compounds that are not required for survival in laboratory conditions but are thought to provide a competitive advantage in the natural environment. mdpi.complos.org The production of these compounds is a key characteristic of fungi, reflecting their vast metabolic versatility. mdpi.com

The compound was first isolated from the culture broth of a Penicillium fungal strain, FO-2047. kitasato-u.ac.jpnih.gov Subsequent research has identified other fungal producers, including the marine-derived fungus Chromocleista sp., which was isolated from a deep-water sediment sample in the Gulf of Mexico, and the endophytic fungus Bionectria sp. researchgate.netsci-hub.seacs.org this compound is often detected alongside a variety of other metabolites produced by fungi from genera such as Aspergillus, Fusarium, and Penicillium, indicating its role within a complex chemical milieu. nih.govmdpi.commdpi.comnih.gov

The ecological role of this compound is linked to its function in the interactions between the producing fungus and other organisms in its environment. Fungi produce secondary metabolites for various purposes, including defense against competing microorganisms. mdpi.complos.org this compound has demonstrated antimicrobial activity against the bacteria Micrococcus luteus and Bacillus cereus, as well as the fungus Candida albicans. kitasato-u.ac.jp This suggests a role in inhibiting the growth of competitors, thereby securing the fungus's ecological niche.

Research has frequently detected this compound in agricultural settings, particularly in animal feeds like whole-plant corn silage (WPCS), total mixed rations (TMR), and wet spent brewery grains (BSG). nih.govnih.govtandfonline.comresearchgate.net In these environments, various fungal species colonize the substrate, leading to the co-occurrence of numerous secondary metabolites. mdpi.comnih.gov this compound is often found as part of a complex "cocktail" of mycotoxins and other fungal compounds. nih.govmdpi.com For instance, studies in Mexico and Pakistan on dairy farm feeds found this compound co-occurring with dozens of other fungal metabolites. nih.govresearchgate.net This co-occurrence is a critical aspect of its ecological function, as the combined effects of these chemicals (which can be additive or synergistic) likely influence the microbial community structure within the substrate. mdpi.com

The production of a diverse array of secondary metabolites is a common strategy for fungi to adapt to and manipulate their surroundings. The presence of this compound in such varied contexts—from deep-sea sediments to agricultural feeds—highlights its contribution to the producing organism's fitness and survival in complex, competitive ecosystems. mdpi.comresearchgate.net

Detailed Research Findings on the Occurrence of this compound

The following table summarizes findings from various studies that detected this compound in animal feed samples, illustrating its frequent co-occurrence with other fungal metabolites in diverse geographical locations.

| Study Focus | Sample Type | Geographic Location | Detection Frequency of this compound | Key Co-occurring Fungal Genera | Reference |

| Mycotoxins in Dairy Feed | Total Mixed Rations (TMR) & Whole-Plant Corn Silages (WPCS) | Central & Northern Mexico | 79% in TMR, also highest occurrence of Aspergillus-derived compounds in WPCS | Aspergillus, Fusarium, Penicillium | nih.govmdpi.com |

| Mycotoxins in Dairy Feed | Total Mixed Rations (TMR) | Punjab, Pakistan | 97% | Fusarium, Penicillium, Aspergillus, Alternaria | researchgate.net |

| Mycotoxins in Animal Feed | Dairy Cattle & Poultry Feeds | Machakos, Kenya | High occurrence detected among Penicillium/Aspergillus metabolites | Aspergillus, Penicillium, Fusarium | diva-portal.org |

| Mycotoxins in Brewery By-product | Wet Spent Brewery Grains (BSG) | Austria | 24% | Penicillium, Fusarium, Alternaria | tandfonline.com |

| Mycotoxins in Dairy Feed | Total Mixed Rations (TMR) | Austria | Frequently found Penicillium metabolite | Penicillium, Alternaria, Aspergillus | mdpi.com |

| Mycotoxins in Corn Silage | Corn Silage | Italy | Detected at high incidence | Penicillium, Aspergillus, Fusarium, Alternaria | nih.gov |

Biosynthesis and Metabolic Engineering of Phenopyrrozin

Proposed Biochemical Pathways for Phenopyrrozin Formation (e.g., Amino Acid Derivation)

The precise biochemical pathway for the formation of this compound has not yet been fully elucidated. nih.gov As of now, details regarding its biochemical origin remain largely unknown. nih.gov However, like many fungal alkaloids, its biosynthesis is generally thought to derive from amino acids. nih.gov The core structure of this compound contains a pyrrolizidine (B1209537) skeleton, strongly suggesting that the amino acid L-proline is a key building block.

Based on its chemical structure, a plausible, though speculative, biosynthetic route involves the condensation of two primary precursors: one derived from L-proline to form the bicyclic core and another aromatic unit. The phenyl group attached to the pyrrolizidinone core likely originates from the shikimic acid pathway, which produces aromatic amino acids like L-phenylalanine or L-tyrosine. The final assembly would involve a series of enzymatic reactions, including condensations, oxidations, and cyclizations, to yield the final this compound molecule.

Identification of Biosynthetic Gene Clusters (Hypothesized)

The genes responsible for producing a secondary metabolite are typically organized into a contiguous block on the chromosome, known as a biosynthetic gene cluster (BGC). To date, the specific BGC for this compound has not been identified. nih.gov

Modern research employs advanced genomic and bioinformatic techniques to uncover these clusters. nih.gov A primary strategy is genome mining, which involves sequencing the genome of a producing fungus, such as Penicillium sp. BCC16054, and using software pipelines like antiSMASH to predict the locations of BGCs. nih.gov These tools identify characteristic genes, such as those encoding polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), which are often central to alkaloid biosynthesis. nih.govresearchgate.net Although these methods have been successfully used for many other fungal metabolites, the cluster for this compound awaits discovery. nih.gov

Precursor Identification and Elucidation of Metabolic Intermediates

Without a defined biosynthetic pathway, the specific precursors and metabolic intermediates for this compound have not been experimentally confirmed. nih.gov However, based on the proposed pathway derived from its structure, the primary precursors can be hypothesized. The identification of these molecules is the first step in understanding the metabolic flow toward the final compound.

Table 1: Hypothesized Precursors for this compound Biosynthesis

| Precursor | Hypothesized Role in Structure | Metabolic Origin |

|---|---|---|

| L-Proline | Forms the core pyrrolizidine ring system | Amino Acid Metabolism |

This table is based on plausible biochemical assumptions, as the definitive pathway has not been elucidated. nih.gov

Strategies for Enhanced Production and Metabolic Engineering in Fungal Systems

Increasing the yield of valuable fungal metabolites like this compound is a key objective for potential applications. This can be achieved through the optimization of culture conditions and direct genetic modification of the producing organism. dntb.gov.ua

The production of secondary metabolites is often highly sensitive to the fungus's growth environment. Manipulating fermentation parameters can activate silent or poorly expressed BGCs, leading to increased yields or the production of novel analogues. rsc.org

One powerful method is the "One Strain, Many Compounds" (OSMAC) approach, which involves systematically altering culture conditions. rsc.org A study on the endophytic fungus Penicillium brocae MA-231 demonstrated that changing the culture medium from Potato Dextrose Broth (PDB) to Czapek medium successfully activated a previously silent gene cluster, resulting in the isolation of two new p-hydroxythis compound (B1247907) derivatives, brocapyrrozin A and B. rsc.org This highlights how media composition can be a critical factor in metabolite production. Other strategies include altering physical parameters like temperature and pH, or introducing chemical elicitors such as trace metal ions, which have been shown to affect secondary metabolism. nih.govsemanticscholar.orgnih.govresearchgate.net

Table 2: Example of Fermentation Optimization using the OSMAC Approach

| Fungal Strain | Culture Medium | Key Finding | Reference |

|---|---|---|---|

| Penicillium brocae MA-231 | PDB (Potato Dextrose Broth) | Standard production | rsc.org |

Once the BGC for this compound is identified, metabolic engineering offers precise and powerful tools to enhance its production. dntb.gov.uadntb.gov.ua These strategies focus on channeling metabolic resources toward the synthesis of the target compound. nih.gov

General strategies that could be applied include:

Overexpression of Pathway Genes: Increasing the expression of key biosynthetic genes or the specific transcription factors that regulate the entire BGC can boost production. nih.gov

Increasing Precursor Supply: The availability of precursors like L-proline and chorismate (the precursor to aromatic amino acids) is often a limiting factor. Engineering central metabolic pathways, such as the shikimic acid pathway, can increase the pool of available precursors for the BGC to utilize. nih.gov

Blocking Competing Pathways: Fungi produce numerous secondary metabolites, which compete for the same precursors. Knocking out the genes for these competing pathways can redirect metabolic flux towards the desired product, thereby increasing its yield. nih.govnih.gov

A successful application of these principles was demonstrated in the production of phenazine-1-carboxylic acid (PCA) in Pseudomonas aeruginosa. Researchers increased the PCA yield over 50-fold by engineering precursor pathways, blocking competing metabolite synthesis, and optimizing the expression of the PCA gene cluster. nih.gov Similar targeted genetic manipulation could be applied to a this compound-producing fungus to significantly increase its yield. frontiersin.orgnih.gov

Table 3: General Strategies for Genetic Manipulation in Fungal Systems

| Strategy | Description | Potential Impact on this compound Yield |

|---|---|---|

| Gene Cluster Overexpression | Increase transcription of the entire this compound BGC or its regulatory genes. | Direct increase in synthesis rate. |

| Precursor Pathway Engineering | Modify central metabolism to produce more L-proline and L-phenylalanine/L-tyrosine. | Removes potential bottlenecks in precursor availability. |

Chemical Synthesis and Derivatization Strategies for Phenopyrrozin and Analogues

Total Synthesis Approaches to the Phenopyrrozin Core

The synthesis of the core 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one structure of this compound has evolved significantly. Initial synthetic strategies were often lengthy and low-yielding, while more recent approaches have emphasized efficiency and modularity through the use of modern synthetic methodologies.

Achieving stereocontrol in the synthesis of the pyrrolizine core is critical, as the biological activity of these compounds can be highly dependent on their stereochemistry. The absolute configuration of natural p-hydroxythis compound (B1247907) has been determined as 7a(S) through X-ray crystallography studies. acs.orgresearchgate.net

Synthetic efforts have focused on enantiospecific methods to obtain the desired stereoisomer. One of the first total syntheses of 7a(S)-p-hydroxythis compound utilized L-proline as a chiral starting material to establish the stereocenter. mdpi.comlookchem.com Other advanced strategies include asymmetric organocatalytic approaches and the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, which allow for the stereodivergent synthesis of substituted pyrrolidine (B122466) derivatives that can be further elaborated into pyrrolizine scaffolds. mdpi.comacs.org The development of stereodivergent pathways is particularly valuable as it enables access to non-natural stereoisomers, which have sometimes shown superior biological activity compared to their natural counterparts. nih.govresearchgate.net

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecules like this compound from simple, readily available starting materials. nih.govsci-hub.semdpi.com These reactions, where three or more reactants combine in a single pot to form a final product containing portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduced waste. sci-hub.sersc.org

A highly successful MCR for synthesizing the this compound core involves the condensation cyclization of α-oxoesters with five-membered cyclic imines, such as 1-pyrroline. acs.orgnih.gov This transformation provides direct, gram-scale access to the 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one scaffold. acs.orgnih.govacs.org The reaction is notable for its mild conditions and functional group tolerance, making it a versatile platform for generating diverse libraries of pyrrolidinedione derivatives. nih.govmdpi.comnih.gov This MCR strategy has been instrumental in enabling the total synthesis of this compound and its analogues efficiently. nih.gov

Stereoselective Synthesis Methodologies for Pyrrolizine Scaffolds

Synthesis of p-Hydroxythis compound and Other Natural Analogues

The flexible synthetic routes developed for this compound are readily adaptable for the synthesis of its natural analogues. The marine-derived fungus Chromocleista sp. produces both this compound and p-hydroxythis compound. acs.orgacs.orgresearchgate.net

Table 1: Selected Natural this compound Analogues

Development of Novel Synthetic Routes to Related Heterocyclic Scaffolds (e.g., Pyrrolidinediones, γ-Lactams)

The synthetic methodologies established for this compound have proven to be broadly applicable, providing access to a variety of valuable heterocyclic scaffolds. The versatile 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one intermediate, formed via the MCR, can be converted into other biologically relevant structures. nih.govnih.gov

For instance, these intermediates serve as precursors for the synthesis of α-quaternary β-homo prolines and β-lactams in just two to three additional steps. acs.orgnih.govacs.org The MCR approach itself has been expanded to create diverse libraries of both monocyclic and bicyclic 2,3-pyrrolidinediones. nih.gov Furthermore, the strategies have been adapted to produce natural product-like cores such as bicyclic γ-lactams and quaternary substituted hydroindole scaffolds, which are present in other alkaloid families like the crinane alkaloids. nih.gov This highlights the power of a core synthetic methodology to unlock a wide range of complex chemical structures.

Targeted Derivatization for Structure-Activity Relationship (SAR) Studies

A key advantage of modern, modular synthetic routes is the ability to systematically generate analogues for structure-activity relationship (SAR) studies. nih.gov By modifying the starting materials in the multicomponent reaction, chemists can introduce a wide range of substituents onto the heterocyclic core and investigate how these changes affect biological activity. sci-hub.seacs.org

For example, the 2,3-pyrrolidinedione heterocycles synthesized using these methods have been evaluated for antimicrobial activity against various Gram-positive bacteria. nih.gov SAR studies on related scaffolds like the lipoxazolidinones have involved pinpoint modifications of functional groups and stereochemistry around the core structure to probe the requirements for improved antimicrobial potency. nih.gov The MCR approach allows for the variation of the imine component and the α-oxoester, enabling the exploration of different substituents on both the pyrrolidine ring and the exocyclic phenyl group of the this compound scaffold. acs.orgnih.gov This systematic derivatization is crucial for identifying key structural motifs responsible for activity and for developing new therapeutic leads. nih.gov

Table 2: Preliminary Antimicrobial Activity of Synthetic 2,3-Pyrrolidinedione Analogues

Mentioned Chemical Compounds

Table 3: List of Chemical Compounds

Advanced Structural Characterization and Spectroscopic Analysis of Phenopyrrozin

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of phenopyrrozin, providing detailed insights into its atomic framework. emerypharma.com

1D NMR (¹H, ¹³C) for Backbone Elucidation

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Moiety Type | ¹H Chemical Shift (δ, ppm) Range | ¹³C Chemical Shift (δ, ppm) Range |

| Aromatic CH | 7.0 - 9.0 | 110 - 150 |

| Pyrrole-like CH | 6.0 - 8.0 | 100 - 140 |

| Aliphatic CH/CH₂/CH₃ | 0.8 - 4.5 | 10 - 70 |

Note: These are general ranges and can vary based on the specific electronic environment within the molecule.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure and determining its three-dimensional arrangement. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comua.es For this compound, COSY spectra would establish the connectivity within its spin systems, for instance, linking adjacent protons on the aromatic and pyrrole (B145914) rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. wikipedia.orgepfl.ch This is crucial for assigning the proton signal to its corresponding carbon atom in the this compound structure.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. wikipedia.orgepfl.ch HMBC is particularly powerful for connecting different structural fragments of this compound, especially through quaternary carbons that have no attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. ua.esresearchgate.net This is vital for determining the relative stereochemistry of the molecule by observing through-space interactions between protons on different parts of the this compound framework.

Table 2: Key 2D NMR Correlations for Structural Elucidation of this compound

| 2D NMR Experiment | Information Provided | Example Application for this compound |

| COSY | ¹H-¹H correlations through bonds | Establishing proton-proton adjacencies in the pyrrole and phenyl rings. |

| HSQC/HMQC | Direct ¹H-¹³C correlations (one bond) | Assigning specific protons to their directly attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connecting the pyrrole and phenyl moieties and identifying positions of non-protonated carbons. |

| NOESY | ¹H-¹H correlations through space | Determining the relative configuration of stereocenters by observing spatial proximities. |

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical tool for determining the elemental composition and exact mass of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that provides highly accurate mass measurements, enabling the determination of a compound's molecular formula. ugr.esug.edu.gh In the study of this compound and its derivatives, HRESIMS has been used to establish their elemental composition by comparing the experimentally measured mass-to-charge ratio (m/z) with the calculated value for a proposed formula. sci-hub.sechemfaces.com

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) for Accurate Mass Measurement

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) is another high-resolution technique used to determine the exact mass of a molecule. researchgate.net This method provides data that is crucial for confirming the molecular formula derived from other spectroscopic methods, lending further confidence to the proposed structure of this compound.

X-ray Crystallography for Absolute and Relative Configuration Determination

While NMR and MS provide extensive data on connectivity and molecular formula, X-ray crystallography offers the most definitive method for determining the absolute and relative configuration of a chiral molecule in the solid state. researchgate.net For this compound and its analogs, such as p-hydroxythis compound (B1247907), single-crystal X-ray diffraction analysis has been successfully employed. scispace.comnih.govrsc.org By obtaining suitable crystals, researchers have been able to unambiguously confirm the three-dimensional structure and establish the absolute configuration of the stereogenic centers. nih.govrsc.orgnova.edu For instance, in a related compound, the final refinement of the crystallographic data resulted in a Flack parameter close to zero, which allowed for the unequivocal assignment of the absolute configuration. rsc.org

Spectroscopic Analysis of Synthetic Intermediates and Derivatives

The structural elucidation of synthetic intermediates and derivatives of this compound relies heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed insights into the molecular framework, allowing for the unambiguous confirmation of synthesized structures and the characterization of novel analogs.

Detailed spectroscopic investigations of this compound derivatives, such as the p-hydroxythis compound derivatives Brocapyrrozin A and B, have been meticulously documented. rsc.org These compounds, isolated from the mangrove-derived endophytic fungus Penicillium brocae MA-231, offer a case study in the application of modern spectroscopic methods for the analysis of complex natural product analogs. rsc.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is instrumental in determining the elemental composition of these molecules. For instance, Brocapyrrozin A was assigned the molecular formula C₁₆H₁₉NO₅ based on its HR-ESI-MS data. rsc.org

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC) NMR experiments are crucial for assembling the connectivity of the atoms within the molecule. In the ¹H NMR spectrum of a p-hydroxythis compound derivative, characteristic signals for a para-substituted phenyl group are typically observed, along with resonances for methylene (B1212753) and methine protons of the pyrrolizidinone core. rsc.org For example, the ¹H NMR spectrum of a derivative might show two doublets for the aromatic protons (e.g., at δH 7.34 and 6.75) and a series of multiplets for the aliphatic protons of the bicyclic system. rsc.org The COSY spectrum reveals proton-proton coupling networks, such as the correlations between the protons of the five-membered ring (H₂-5, H₂-6, H₂-7, and H-7a), while HMBC correlations establish long-range couplings between protons and carbons, which is essential for connecting the different fragments of the molecule. rsc.org

The following tables present the ¹H and ¹³C NMR spectroscopic data for Brocapyrrozin A and Brocapyrrozin B, which are derivatives of p-hydroxythis compound.

Table 1: ¹H NMR Data for this compound Derivatives (600 MHz, DMSO-d₆)

| Position | Brocapyrrozin A (δH, mult., J in Hz) | Brocapyrrozin B (δH, mult., J in Hz) |

| 1 | 4.69 (d, 6.1) | 3.67 (d, 5.8) |

| 2 | - | 4.69 (d, 5.8) |

| 5a | 2.96 (m) | 2.92 (m) |

| 5b | 3.46 (m) | 3.44 (m) |

| 6a | 1.92 (m) | 1.90 (m) |

| 6b | 1.87 (m) | 1.84 (m) |

| 7a | 1.90 (m) | 1.89 (m) |

| 7b | 1.84 (m) | 1.82 (m) |

| 7a | 4.46 (m) | 4.43 (m) |

| 2' | 7.34 (d, 8.3) | 7.34 (d, 8.3) |

| 3' | 6.75 (d, 8.3) | 6.75 (d, 8.3) |

| 5' | 6.75 (d, 8.3) | 6.75 (d, 8.3) |

| 6' | 7.34 (d, 8.3) | 7.34 (d, 8.3) |

| 1''a | 2.29 (m) | 2.29 (m) |

| 1''b | 1.98 (m) | 1.97 (m) |

| 3'' | 2.09 (s) | 2.08 (s) |

| 1-OH | 6.01 (d, 6.1) | 5.92 (d, 5.8) |

| 2-OH | 5.31 (s) | 5.25 (d, 5.8) |

| 4'-OH | 9.18 (s) | 9.18 (s) |

Data sourced from Meng et al., 2017. rsc.org

Table 2: ¹³C NMR Data for this compound Derivatives (150 MHz, DMSO-d₆)

| Position | Brocapyrrozin A (δC, type) | Brocapyrrozin B (δC, type) |

| 1 | 73.8 (CH) | 50.9 (CH) |

| 2 | 104.4 (C) | 73.8 (CH) |

| 3 | 171.1 (C) | 171.3 (C) |

| 5 | 45.4 (CH₂) | 45.4 (CH₂) |

| 6 | 24.3 (CH₂) | 24.3 (CH₂) |

| 7 | 30.6 (CH₂) | 30.7 (CH₂) |

| 7a | 67.9 (CH) | 68.0 (CH) |

| 1' | 127.4 (C) | 127.4 (C) |

| 2' | 130.4 (CH) | 130.4 (CH) |

| 3' | 115.0 (CH) | 115.0 (CH) |

| 4' | 156.4 (C) | 156.4 (C) |

| 5' | 115.0 (CH) | 115.0 (CH) |

| 6' | 130.4 (CH) | 130.4 (CH) |

| 1'' | 35.7 (CH₂) | 35.7 (CH₂) |

| 2'' | 170.1 (C) | 170.1 (C) |

| 3'' | 22.5 (CH₃) | 22.5 (CH₃) |

Data sourced from Meng et al., 2017. rsc.org

The synthesis of this compound analogs with varied substitution patterns has also been reported. For example, a library of analogs has been prepared to investigate structure-activity relationships, including derivatives with electron-rich and electron-poor aryl groups, as well as heteroaromatic and alkyl substituents. nih.gov The characterization of these synthetic derivatives is consistently achieved through mass spectrometry and NMR spectroscopy. nih.gov

Biological Activities and Mechanistic Investigations in Vitro and Cellular Studies

Antimicrobial Activity Against Pathogenic Microorganisms

Phenopyrrozin has demonstrated a range of antimicrobial activities against various pathogenic microorganisms. kitasato-u.ac.jpnih.govmdpi.com Its efficacy has been particularly noted against certain Gram-positive bacteria and fungi. kitasato-u.ac.jpnih.gov

Antibacterial Efficacy

This compound exhibits activity against several Gram-positive bacteria. kitasato-u.ac.jpnih.gov Using the paper disc method, it showed antimicrobial effects at a concentration of 70 µ g/disc against Micrococcus luteus and Acholeplasma laidrawii. kitasato-u.ac.jp Further studies have reported its activity against Bacillus cereus, with a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL. kitasato-u.ac.jpnih.gov While initial reports did not show activity against Staphylococcus aureus at the tested concentrations, related synthetic scaffolds based on the this compound core have shown promise against this pathogen, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Method | Concentration/MIC | Reference |

|---|---|---|---|

| Micrococcus luteus | Paper Disc | 70 µg/disc | kitasato-u.ac.jp |

| Bacillus cereus | MIC | 50-100 µg/mL | kitasato-u.ac.jpnih.gov |

| Acholeplasma laidrawii | Paper Disc | 70 µg/disc | kitasato-u.ac.jp |

Antifungal Efficacy

The antifungal properties of this compound have been evaluated, with notable activity against Candida albicans. kitasato-u.ac.jpnih.gov Studies have determined the half-maximal inhibitory concentration (IC50) of this compound against C. albicans to be 12.48 μg/mL. kitasato-u.ac.jp Another report indicates an IC50 of 12.4 μg/mL against the same organism. nih.gov

Table 2: Antifungal Activity of this compound

| Fungal Strain | Measurement | Value | Reference |

|---|---|---|---|

| Candida albicans | IC50 | 12.48 µg/mL | kitasato-u.ac.jp |

| Candida albicans | IC50 | 12.4 µg/mL | nih.gov |

Exploration of Anti-biofilm Properties

While direct studies on the anti-biofilm properties of this compound are limited, research into related heterocyclic scaffolds, such as pyrrolidine-2,3-diones, has shown significant potential in inhibiting and eradicating bacterial biofilms, particularly those of S. aureus. nih.govrsc.org These findings suggest that the core structure of this compound could be a valuable starting point for the development of new anti-biofilm agents. nih.gov The exploration of such analogs is an active area of research. researchgate.netnih.gov

Antioxidant and Radical Scavenging Activities

This compound has been identified as a radical scavenger, exhibiting notable antioxidant properties in various assays. researchgate.netnih.gov Its ability to counteract oxidative stress is a key aspect of its biological profile. kitasato-u.ac.jp

Inhibition of Lipid Peroxidation in Cellular Models

This compound has demonstrated the ability to inhibit lipid peroxidation. kitasato-u.ac.jpnih.gov In in vitro studies using rat liver microsomes, it was found to inhibit the peroxidation of lipids induced by dichromate. kitasato-u.ac.jp The IC50 value for this inhibition was determined to be 73 micrograms/ml. researchgate.netnih.gov This activity highlights its potential to protect cellular membranes from oxidative damage. kitasato-u.ac.jp

Table 3: Inhibition of Lipid Peroxidation by this compound

| System | Inducer | Measurement | Value | Reference |

|---|---|---|---|---|

| Rat Liver Microsomes | Dichromate (Cr2K2O7) | IC50 | 73 µg/mL | researchgate.netnih.gov |

Free Radical Scavenging Assays

This compound's capacity to scavenge free radicals has been confirmed through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. kitasato-u.ac.jp This assay is a standard method for evaluating the free-radical scavenging ability of antioxidants. scirp.orgnih.govmdpi.com The activity of this compound as a radical scavenger suggests its potential role in mitigating diseases associated with free radicals, such as inflammation. kitasato-u.ac.jp

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro Investigations)

This compound, a secondary metabolite produced by Penicillium species, has demonstrated notable antiproliferative and cytotoxic activities against a variety of human cancer cell lines in laboratory settings. kitasato-u.ac.jpresearchgate.net These in vitro studies are crucial for the initial screening and characterization of potential anticancer compounds.

Evaluation Across Diverse Human Cancer Cell Lines (e.g., MCF-7, KB, NCI-H187, Vero cells)

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines, revealing a broad spectrum of activity. kitasato-u.ac.jp Specifically, its effects have been documented against MCF-7 (breast adenocarcinoma), KB (oral cavity carcinoma), and NCI-H187 (small cell lung cancer) cells. kitasato-u.ac.jpresearchgate.net In addition to cancer cell lines, its cytotoxicity has also been assessed against Vero cells, a non-cancerous kidney cell line derived from an African green monkey, to gauge its selectivity. kitasato-u.ac.jpresearchgate.net

One study reported that this compound exhibited significant cytotoxicity with IC50 values of 0.81 µg/mL against MCF-7 cells, 2.88 µg/mL against KB cells, and 0.97 µg/mL against NCI-H187 cells. kitasato-u.ac.jp The IC50 value against the non-cancerous Vero cells was 2.19 µg/mL, which provides an initial insight into its therapeutic index. kitasato-u.ac.jp The cytotoxic effects of this compound are a key area of interest, with research investigating its potential as an antiproliferative agent. researchgate.netmdpi.com

Interactive Table: Cytotoxicity of this compound Against Various Cell Lines

| Cell Line | Type | IC50 (µg/mL) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 0.81 kitasato-u.ac.jp |

| KB | Oral Cavity Carcinoma | 2.88 kitasato-u.ac.jp |

| NCI-H187 | Small Cell Lung Cancer | 0.97 kitasato-u.ac.jp |

| Vero | Non-cancerous Kidney Cells | 2.19 kitasato-u.ac.jp |

Analysis of Cellular Pathway Modulation (e.g., Induction of Apoptosis, Autophagy)

Preliminary evidence suggests that the antiproliferative effects of compounds similar in nature to this compound may be linked to the induction of programmed cell death pathways, such as apoptosis and autophagy. nih.govplos.org Apoptosis is a form of programmed cell death that is essential for normal tissue development and maintenance, and its induction in cancer cells is a primary goal of many chemotherapeutic agents. rsc.org Autophagy is a cellular process involving the degradation of a cell's own components; it can have a dual role in cancer, either promoting survival or contributing to cell death. mdpi.comkoreascience.kr While the specific mechanisms of this compound are still under detailed investigation, the modulation of these pathways is a common feature of many bioactive fungal metabolites. nih.govkoreascience.kr For instance, some studies have shown that certain compounds can induce apoptosis and, in some cases, autophagy, leading to the death of cancer cells. nih.govnih.gov

Other Biological Activities (e.g., Antimalarial, Antitubercular Activity)

Beyond its cytotoxic effects on cancer cells, this compound has been found to possess other significant biological activities. kitasato-u.ac.jp Research has shown that this compound exhibits antimalarial activity, with an IC50 value of 3.95 µg/mL against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. kitasato-u.ac.jpresearchgate.net Furthermore, it has demonstrated potent antitubercular activity, with a minimum inhibitory concentration (MIC) of 0.0122 µg/mL against Mycobacterium tuberculosis. kitasato-u.ac.jp These findings highlight the potential of this compound as a lead compound for the development of new treatments for these infectious diseases. mdpi.comsemanticscholar.org

Elucidation of Molecular Targets and Intracellular Signaling Pathways

The precise molecular targets and the intracellular signaling pathways modulated by this compound are areas of ongoing research. nih.govresearchgate.net Understanding these mechanisms is critical for the development of targeted therapies. nih.gov Generally, anticancer agents exert their effects by interacting with specific molecular targets within cancer cells, leading to the disruption of key signaling pathways that control cell proliferation, survival, and metastasis. nih.gov For many natural products, these pathways can include those involved in apoptosis, cell cycle regulation, and angiogenesis. nih.gov While the specific interactions of this compound are not yet fully elucidated, the broader class of fungal metabolites it belongs to is known to affect various cellular processes. mdpi.com Further investigation is required to identify the specific proteins and signaling cascades that this compound interacts with to exert its antiproliferative and other biological effects. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Phenopyrrozin Analogues

Impact of Structural Modifications on Biological Potency and Selectivity

The biological activity of phenopyrrozin analogues is highly sensitive to structural alterations, a fact that has been extensively explored to improve their potency and selectivity, particularly as antibacterial agents. Studies have focused on modifying the core heterocyclic system, the substituents on the aromatic ring, and the nitrogen atom of the pyrrolidinone core.

Initial investigations into the 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one core found that the natural products this compound and p-hydroxythis compound (B1247907) were inactive against Staphylococcus aureus at tested concentrations, though they showed modest activity against Bacillus cereus. nih.gov This prompted the synthesis of various analogues to probe the SAR.

A key modification was the expansion of the fused five-membered ring to a six-membered ring, creating 2-hydroxy-6,7,8,8a-tetrahydroindolizin-3(5H)-one analogues. This change generally led to an increase in antibacterial activity. For example, the six-membered ring analogues of the moderately active five-membered compounds showed a four-fold increase in potency, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL. nih.gov However, the direct ring-expanded version of this compound itself remained inactive. nih.gov

Modifications to the C1-phenyl substituent also significantly impacted potency. A series of 4-haloaryl analogues were synthesized, revealing that while 4-fluorophenyl and 4-chlorophenyl substitutions resulted in inactive compounds, the 4-methylphenyl analogue retained the moderate activity of the parent scaffold. nih.gov The most potent compound in one series of indolizinone analogues featured a 2-thienyl substituent, with an MIC of 16 µg/mL against methicillin-resistant S. aureus (MRSA). nih.gov

Substitution on the pyrrolidinone nitrogen was another area of focus. Replacing the hydrogen with various alkyl and functionalized chains yielded mixed results. An n-pentyl substituent led to a compound with an MIC of 2 µg/mL. In contrast, introducing a polar hydroxyl group on a butyl chain resulted in a complete loss of activity. nih.gov Shorter, branched, or unsaturated chains like isobutyl, allyl, and propargyl groups led to reduced but still significant activity compared to the optimal n-pentyl chain. nih.gov

Furthermore, the creation of dimeric scaffolds has been shown to be a successful strategy, particularly for enhancing antibiofilm activity. While monomeric pyrrolidine-2,3-diones showed some antimicrobial effects, their dimeric counterparts were often more potent at eradicating biofilms. rsc.org For instance, a dimer linked by a trans-1,4-cyclohexyldiamine linker displayed single-digit MIC values against methicillin-susceptible S. aureus (MSSA) strains and a potent minimum biofilm eradication concentration (MBEC) of 16 μg/mL. rsc.org

The table below summarizes the antibacterial activity of selected this compound analogues against MRSA.

| Compound | Core Structure | C1-Substituent | N-Substituent | MIC (µg/mL) vs. MRSA |

| This compound (1) | Pyrrolizinone | Phenyl | H | >128 |

| Analogue 11 | Pyrrolizinone | 4-Methylphenyl | H | 128 |

| Analogue 12 | Pyrrolizinone | 4-Chlorophenyl | H | >128 |

| Analogue 13 | Indolizinone | Phenyl | H | >128 |

| Analogue 14 | Indolizinone | 2-Thienyl | H | 16 |

| Analogue 15 | Indolizinone | 4-Methoxyphenyl | H | 32 |

| Analogue 27 | Pyrrolidinone | 4-Methoxyphenyl | n-Pentyl | 2 |

| Analogue 34 | Pyrrolidinone | 4-Methoxyphenyl | Isobutyl | 16 |

| Analogue 35 | Pyrrolidinone | 4-Methoxyphenyl | Allyl | 32 |

| Analogue 33 | Pyrrolidinone | 4-Methoxyphenyl | 4-Hydroxybutyl | >128 |

Data sourced from reference nih.gov.

Identification of Key Pharmacophoric Features for Specific Activities

Through extensive SAR studies, several key pharmacophoric features of the this compound scaffold essential for its biological activities have been identified. The most critical feature is the enol moiety within the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one core. nih.govrsc.org

The importance of the enolic proton was demonstrated when it was converted to a vinyl methyl ether; this modification led to a complete loss of antibacterial activity. nih.gov This suggests that the ability of the molecule to act as a hydrogen bond donor or to tautomerize between the enol and keto forms is crucial for its interaction with its biological target. nih.gov This enol moiety is considered essential for the antimicrobial and antibiofilm properties of the broader pyrrolidine-2,3-dione (B1313883) class. rsc.org

The core heterocyclic system itself is a primary pharmacophoric element. While the natural 5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one core of this compound confers some activity, studies have shown that the expanded 6,7,8,8a-tetrahydroindolizin-3(5H)-one core can lead to enhanced antibacterial potency. nih.gov This indicates that the size and conformation of the bicyclic system play a significant role in target engagement.

For specific activities, such as fungicidal action, comparisons with related natural products suggest other important features. For example, comparing this compound to brocapyrrozin A reveals that an acetonitrile (B52724) group at C-2 and the absence of the fused pyrrole (B145914) ring might enhance fungicidal activity. mdpi.comresearchgate.net

In the context of antibiofilm activity, the dimeric structure has emerged as a key pharmacophoric feature. The linker connecting the two pyrrolidinedione units is also critical, with linkers of 5 to 8 atoms in length, often containing a heteroatom, showing the best activity. rsc.org The trans-1,4-cyclohexyldiamine linker was a notable exception, providing high potency without a heteroatom in the chain. rsc.org

Rational Design and Synthesis of Bioactive Analogues with Optimized Profiles

The insights gained from SAR studies have enabled the rational design and synthesis of this compound analogues with optimized biological profiles. The development process often involves a concise and efficient synthesis that allows for the creation of diverse analogues for biological evaluation. researchgate.netacs.org A reported three-step condensation cyclization of α-oxoesters with cyclic imines has facilitated access to the core scaffold of this compound and its analogues. mdpi.comresearchgate.netacs.org

One successful design strategy has been the synthesis of isosteres and electronically varied analogues to probe and optimize interactions with the biological target. For instance, the creation of a 4-methylphenyl analogue, an electron-rich isostere of the inactive 4-fluorophenyl derivative, successfully maintained antibacterial activity. nih.gov The synthesis of a 2-thienyl substituted analogue, which proved to be highly potent, demonstrates the value of exploring heteroaromatic substituents in place of the original phenyl group. nih.gov

Another key strategy is the optimization of the N-substituent on the pyrrolidinone ring. Guided by the finding that an n-pentyl group conferred potent activity, while polar or bulky groups were detrimental, medicinal chemists can rationally design analogues with optimized lipophilicity and steric properties at this position to enhance cell penetration and target binding. nih.gov

The design of dimeric molecules represents a more advanced strategy, specifically aimed at enhancing activity against bacterial biofilms. rsc.org Recognizing that dimerization could increase avidity for a target or confer new mechanisms of action, researchers designed and synthesized a series of dimers with various linkers. The discovery that a trans-cyclohexyl linker was highly effective led to a potent new class of antibiofilm agents. rsc.org This rational approach, building upon the monomeric pharmacophore, successfully yielded analogues with a distinct and optimized activity profile. ncsu.edu These efforts highlight how understanding the fundamental SAR of the this compound scaffold allows for the targeted design of new molecules with improved therapeutic potential.

Advanced Analytical Methodologies for Research and Quantification of Phenopyrrozin

High-Performance Liquid Chromatography (HPLC) for Isolation, Purity Assessment, and Quantification

High-Performance Liquid Chromatography (HPLC) serves as a fundamental technique for the isolation and purification of Phenopyrrozin from fungal culture extracts. core.ac.uk While detailed, validated quantitative HPLC-UV methods specifically for this compound are not extensively documented in the literature, the principles of reversed-phase chromatography are well-suited for its analysis.

In a typical application, reversed-phase HPLC with a C18 column is used. africanjournalofbiomedicalresearch.comresearchgate.netjrespharm.comresearchgate.netekb.eg The separation is achieved using a mobile phase gradient, commonly consisting of a mixture of acetonitrile (B52724) and water, often with modifiers like acetic acid or buffers such as ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. core.ac.ukafricanjournalofbiomedicalresearch.com Detection is typically performed using a UV detector, as the chromophore in the this compound structure absorbs light in the UV region. ug.edu.gh

For preparative purposes, crude or semi-purified extracts from fungal fermentations are injected into the HPLC system. Fractions are collected, and those containing the compound of interest are pooled. The purity of the isolated this compound is then assessed by re-injecting the collected fraction into the HPLC under analytical conditions to ensure a single, sharp peak, confirming its separation from other metabolites. While HPLC-UV can be used for quantification, its sensitivity and specificity are lower than that of mass spectrometry-based methods, particularly in complex samples where other compounds may co-elute or have similar UV absorption spectra. researchgate.netnih.gov

Table 1: General Parameters for HPLC Analysis of Fungal Metabolites

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 100-250 mm length, 4.6 mm ID, 3-5 µm particle size) | Separates compounds based on hydrophobicity. Well-suited for many fungal secondary metabolites. |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% acetic or formic acid) | Elutes compounds from the column with increasing organic solvent concentration. Acid improves peak shape. |

| Flow Rate | 0.5 - 1.5 mL/min | Determines the speed of the analysis and can influence separation efficiency. |

| Detection | UV Detector (e.g., at 220 nm, 254 nm, or specific λmax) | Monitors the column effluent for UV-absorbing compounds like this compound. |

| Injection Volume | 10 - 20 µL | Volume of sample introduced into the system for analytical purposes. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Trace Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the sensitive and specific detection of this compound, especially for metabolite profiling and trace analysis in complex matrices like animal feed, silage, and grains. ug.edu.ghmdpi.comresearchgate.netnih.gov This method combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, allowing for confident identification and quantification even at very low concentrations. mdpi.com

The common approach for analyzing feed or food samples involves a "dilute-and-shoot" methodology. mdpi.com A representative sample is extracted using a solvent mixture, typically composed of acetonitrile, water, and acetic acid. mdpi.comscispace.com After extraction and dilution, the sample is directly injected into the LC-MS/MS system. The analysis is frequently performed on a system like a QTrap 5500, equipped with a TurboIonSpray electrospray ionization (ESI) source. mdpi.comscispace.com

Detection and quantification are carried out in the highly selective Multiple Reaction Monitoring (MRM) mode. scispace.com In this mode, the mass spectrometer is programmed to select the specific precursor ion of this compound, fragment it, and then monitor for a specific product ion. This precursor-to-product ion transition is unique to the target analyte, which minimizes interference from other compounds in the matrix, thereby providing high specificity and sensitivity. mdpi.comscispace.com This makes LC-MS/MS the gold standard for regulatory testing and research studies investigating the occurrence of mycotoxins. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for volatile and thermally stable compounds. However, its application for the direct analysis of this compound is not reported in the scientific literature. Like many other fungal alkaloids, this compound possesses characteristics—such as polarity and a relatively high molecular weight—that make it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. up.ac.zauva.es

For GC-MS analysis to be feasible for such compounds, a derivatization step is typically required. researchgate.netresearchgate.net This chemical modification process aims to convert polar functional groups (like hydroxyls or amines) into less polar, more volatile derivatives. Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., heptafluorobutyric anhydride). researchgate.net This process adds complexity and potential variability to the sample preparation workflow.

Given that highly sensitive and specific methods like LC-MS/MS can directly analyze this compound without the need for derivatization, GC-MS is generally not the preferred method for its research or quantification. uva.es

Spectrophotometric Techniques for Detection and Quantification

UV-Visible (UV-Vis) spectrophotometry is a technique based on the absorption of light by chromophores within a molecule. mdpi.com While this compound contains a chromophore and its UV spectrum can be measured, spectrophotometry is primarily used for preliminary characterization rather than for quantification in complex samples. core.ac.ukug.edu.gh

Studies on fungal extracts show that metabolites can exhibit absorption maxima across the UV range (e.g., 220-330 nm). ug.edu.ghinnspub.net However, a significant challenge with spectrophotometric methods is the lack of specificity. researchgate.netnih.gov In a complex mixture, such as a crude fungal extract or a food sample, numerous compounds can absorb light at similar wavelengths, leading to spectral overlap and inaccurate quantification. researchgate.net Therefore, while a spectrophotometer can confirm the presence of UV-absorbing compounds in a purified fraction, it cannot reliably quantify this compound in a mixture without extensive cleanup to remove all interfering substances. For this reason, chromatographic techniques like HPLC and LC-MS/MS, which separate the components of a mixture before detection, are vastly superior for quantitative analysis. nih.gov

Application of Near-Infrared (NIR) Spectroscopy for Broader Metabolite Screening in Complex Matrices

The principle of NIR spectroscopy is based on the absorption of near-infrared light (780-2500 nm) by molecular overtone and combination vibrations of chemical bonds (e.g., C-H, O-H, N-H) in the sample. scholarsresearchlibrary.com A sample is scanned to produce a complex spectrum that acts as a chemical fingerprint. This fingerprint is influenced by all the major components of the matrix (water, protein, fat, fiber) as well as minor components like mycotoxins.

Method Validation Parameters for Research Assays (e.g., Limit of Detection, Limit of Quantification, Accuracy, Precision)

For any analytical method to be considered reliable, it must undergo a validation process to demonstrate its fitness for purpose. mdpi.com Key validation parameters, as often defined by ICH (International Conference on Harmonisation) guidelines, include accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). africanjournalofbiomedicalresearch.com

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies on spiked samples.

Precision measures the degree of scatter between a series of measurements of the same sample, reported as a relative standard deviation (RSD).

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method.

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

For this compound, specific validation data has been published for multi-analyte LC-MS/MS methods. These methods have been shown to be highly sensitive, with low limits of detection and quantification in various food and feed matrices.

Table 2: Published Method Validation Parameters for this compound by LC-MS/MS

| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Apparent Recovery (%) | Reference |

|---|---|---|---|---|

| Sorghum Malts | 1.5 | 5.0 | 101 | nih.govsemanticscholar.org |

| Wet Brewery Spent Grains | 1.5 | 5.0 | 99 | acs.org |

These validated low detection and quantification limits underscore the suitability of LC-MS/MS for trace-level analysis of this compound for food safety monitoring and research.

Future Research Directions for Phenopyrrozin

Comprehensive Elucidation of Biosynthetic Pathways and Regulatory Mechanisms

A significant gap in the current understanding of phenopyrrozin is its biochemical origin. Despite its isolation in 1995, the complete biosynthetic pathway and the genes responsible for its production in fungi like Penicillium and Bionectria species remain unknown. mdpi.commdpi.com Elucidating this pathway is a primary objective for future research. Identifying the specific gene cluster would enable the use of genetic engineering techniques to increase production yields and to generate novel derivatives through biosynthetic engineering.

Future research should focus on genome mining of producing fungal strains, such as Penicillium sp. FO-2047, to identify potential polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) gene clusters that may be involved in forming its core structure. nih.govwikidata.org Strategies that have been successful for other fungal metabolites could be applied, such as the "one strain-many compounds" (OSMAC) approach. This method involves varying culture conditions to activate "silent" gene clusters, a technique that has already led to the discovery of new this compound derivatives like brocapyrrozins. Further exploration of regulatory mechanisms, such as the role of transcription factors and epigenetic modifiers like histone deacetylases, will be crucial for understanding and manipulating the production of this compound. kitasato-u.ac.jp

Deeper Investigation into the Molecular Mechanism of Action at Target Proteins

The initial recognized activity of this compound was its ability to act as a radical scavenger, inhibiting the damaging process of lipid peroxidation. nih.gov This suggests a potential role in mitigating diseases associated with oxidative stress. However, the precise molecular targets through which it exerts its broader biological effects are not fully understood.

A key avenue for future research is the identification of specific protein targets. For instance, the structurally related analogue, p-hydroxythis compound (B1247907), has been shown to reduce the levels of survivin, a protein that helps cancer cells evade apoptosis (programmed cell death). mdpi.com The study suggested that the compound might interfere with the cellular localization of survivin, which is critical for its function. mdpi.com Since survivin expression can be regulated by enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), investigating whether this compound or its analogues directly inhibit such upstream regulators is a promising direction. mdpi.com Furthermore, the core pyrrolidine-2,3-dione (B1313883) scaffold of this compound has been reported to inhibit penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, indicating a potential antibacterial mechanism that warrants specific investigation for this compound itself. rsc.orgrsc.org Affinity-based protein profiling and other chemoproteomic techniques could be employed to systematically identify the direct binding partners of this compound within cells, clarifying its mechanism of action across its different biological activities.

Exploration of Novel this compound Analogues with Enhanced Biological Specificity

The synthesis of novel analogues is a critical step toward improving the potency and specificity of this compound. Chemical synthesis provides a pathway to create derivatives that are not accessible through natural production. Total synthesis of this compound and its natural analogue p-hydroxythis compound has been achieved, laying the groundwork for extensive structure-activity relationship (SAR) studies. mdpi.comacs.orgacs.orgacs.org

Future work will involve the systematic modification of the this compound scaffold. SAR studies have already provided initial insights; for example, a comparison of this compound with its natural derivatives, brocapyrrozin A and B, suggests that adding an acetonitrile (B52724) group at the C-2 position may enhance fungicidal activity. mdpi.comresearchgate.net The pyrrolidine-2,3-dione core is a key area for modification. rsc.orgnih.gov Research on dimeric forms of this scaffold has shown that the nature and length of the linker connecting the two units significantly impact antimicrobial and anti-biofilm activity. rsc.org By creating a diverse library of analogues with substitutions on the phenyl ring and the pyrrolizine core, researchers can aim to develop compounds with enhanced specificity for particular targets, such as bacterial enzymes or cancer-related proteins, while minimizing off-target effects. nih.gov

Table 1: Known Natural Analogues of this compound

| Compound Name | Producing Organism | Reference |

| (S)-Phenopyrrozin | Bionectria sp. | mdpi.commdpi.com |

| p-Hydroxythis compound | Chromocleista sp., Bionectria sp. | mdpi.commdpi.comresearchgate.net |

| 1,2-Dihydrothis compound | Bionectria sp. | mdpi.commdpi.com |

| Brocapyrrozin A | Penicillium brocae MA-231 | mdpi.comresearchgate.net |

| Brocapyrrozin B | Penicillium brocae MA-231 | mdpi.comresearchgate.net |

Application of Computational Chemistry and In Silico Modeling for Drug Design and Mechanism Prediction

Computational chemistry and in silico modeling offer powerful tools to accelerate the drug discovery process for this compound. mdpi.com While their application to this specific compound has been limited, the potential is substantial. These methods can be used to predict how modifications to the this compound structure will affect its binding to target proteins, guiding the synthesis of more effective analogues.

Future research should employ molecular docking simulations to predict the binding modes of this compound and its derivatives with potential targets like survivin, PTP1B, or bacterial enzymes. mdpi.commdpi.com Such studies can help prioritize which analogues to synthesize, saving time and resources. For example, after identifying an unexpected binding pose for a phenazopyridine (B135373) (a different compound) analogue to its target, researchers were able to use this structural information to design second-generation derivatives with a 15-fold improvement in binding affinity. nih.gov A similar structure-based design approach could be highly effective for this compound. Furthermore, computational techniques like quantitative structure-activity relationship (QSAR) modeling can be used to build models that predict the biological activity of new analogues based on their chemical features. These in silico tools will be invaluable for rational drug design and for generating hypotheses about the mechanism of action that can then be tested experimentally.

Expanding the Scope of Undiscovered Biological Activities and Therapeutic Potential

This compound and its derivatives have already demonstrated a surprisingly broad range of biological activities, suggesting a rich therapeutic potential that is yet to be fully explored. researchgate.netsatoshi-omura.info Initial studies identified it as a radical scavenger, but subsequent screening has revealed potent antimicrobial, antitubercular, antimalarial, and cytotoxic effects. nih.govkitasato-u.ac.jp

A key future direction is the systematic evaluation of this compound and a library of its analogues against a wider array of biological targets. Its potent antitubercular activity, with a reported Minimum Inhibitory Concentration (MIC) of 0.0122 µg/mL, is particularly noteworthy and warrants further investigation into its mechanism and efficacy in more advanced models. kitasato-u.ac.jpnih.gov The anti-biofilm properties of the core pyrrolidine-2,3-dione scaffold against pathogens like Staphylococcus aureus also represent a major area for development, as biofilm-related infections are notoriously difficult to treat. rsc.orgrsc.org Exploring its potential as an anticancer agent, building on the findings related to survivin inhibition, could lead to new therapeutic strategies. mdpi.com By screening against diverse panels of pathogens, cancer cell lines, and enzyme assays, researchers may uncover entirely new applications for this versatile scaffold.

Table 2: Summary of Reported Biological Activities for this compound

| Activity Type | Target/Assay | Finding | Reference(s) |

| Radical Scavenger | Dichromate-induced lipid peroxidation | Inhibited lipid peroxidation | nih.govkitasato-u.ac.jp |

| Paraquat-induced mutations | Reduced chromosomal aberrations | nih.govkitasato-u.ac.jp | |

| Antimicrobial | Micrococcus luteus, Acholeplasma laidrawii | Showed activity at 70 µ g/disc | kitasato-u.ac.jp |

| Bacillus cereus | IC₅₀ of 50 µg/mL | kitasato-u.ac.jp | |

| Candida albicans | IC₅₀ of 12.48 µg/mL | kitasato-u.ac.jpnih.gov | |

| Antitubercular | Mycobacterium tuberculosis | MIC of 0.0122 µg/mL | kitasato-u.ac.jpnih.gov |

| Antimalarial | Plasmodium falciparum K-1 strain | IC₅₀ of 3.95 µg/mL | kitasato-u.ac.jpnih.gov |

| Cytotoxic | MCF-7 (breast cancer) cells | IC₅₀ of 0.81 µg/mL | kitasato-u.ac.jp |

| KB (oral cancer) cells | IC₅₀ of 2.88 µg/mL | kitasato-u.ac.jp | |

| NCI-H187 (lung cancer) cells | IC₅₀ of 0.97 µg/mL | kitasato-u.ac.jp | |

| Vero (normal) cells | IC₅₀ of 2.19 µg/mL | kitasato-u.ac.jp |

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Phenopyrrozin, and how can researchers optimize yield and purity in laboratory settings?

- Methodological Answer: Begin with retrosynthetic analysis to identify feasible routes, prioritizing steps with high atom economy. Use spectroscopic techniques (e.g., NMR, HPLC) for purity validation . For yield optimization, employ design-of-experiments (DoE) frameworks to test variables like solvent polarity, temperature, and catalyst loading. Report data in tabular formats to compare reaction efficiencies .

Q. How do researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies using ICH Q1A guidelines. Expose samples to controlled stressors (heat, humidity, light) and monitor degradation via LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Present degradation profiles graphically with error bars reflecting triplicate measurements .

Q. What in vitro models are appropriate for preliminary screening of this compound’s bioactivity?

- Methodological Answer: Prioritize cell-based assays (e.g., HEK293 for receptor binding, HepG2 for metabolic stability) to assess target engagement. Normalize data to positive/negative controls and report IC₅₀ values with 95% confidence intervals. Use ANOVA for cross-model comparisons, ensuring p-values are explicitly defined .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico predictions and in vivo efficacy data for this compound?

- Methodological Answer: Perform meta-analysis of computational (e.g., molecular docking, QSAR) and preclinical data. Identify confounding variables (e.g., protein flexibility in docking, pharmacokinetic variability in animal models). Use Bland-Altman plots to visualize discrepancies and apply machine learning to refine predictive algorithms .

Q. What strategies mitigate batch-to-batch variability in this compound production during scale-up?

- Methodological Answer: Implement quality-by-design (QbD) principles, defining critical quality attributes (CQAs) for raw materials and processes. Use multivariate regression to link variability to specific parameters (e.g., mixing speed, drying time). Validate consistency through process analytical technology (PAT) and statistical process control (SPC) charts .

Q. How should researchers design a dose-response study to address non-linear pharmacokinetics of this compound?

- Methodological Answer: Adopt a staggered dosing protocol with nested sampling times. Apply non-compartmental analysis (NCA) for AUC calculations and use Hill equations to model saturation effects. Include a power analysis to justify sample size, ensuring ethical alignment with the 3Rs (Replacement, Reduction, Refinement) framework .

Q. What statistical approaches are robust for analyzing synergistic effects of this compound in combination therapies?

- Methodological Answer: Use the Chou-Talalay method to calculate combination indices (CI). Validate synergy through isobolograms and Bliss independence models. Report confidence intervals for CI values and address multiplicity with Bonferroni correction. Raw data should be archived in open-access repositories for reproducibility .

Methodological Considerations

- Data Presentation : Tables must include footnotes defining abbreviations and uncertainties (e.g., ±SD). Figures should prioritize clarity over aesthetics; avoid 3D graphs for 2D data .

- Ethical Compliance : For in vivo studies, document animal welfare protocols (e.g., AAALAC guidelines) and justify species selection in the research proposal .

- Contradiction Analysis : Use triangulation (e.g., cross-validate HPLC with GC-MS) to address anomalous results. Publish negative findings to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.